

# Physical and chemical properties of 1H-Indazole-5-carbaldehyde

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## Compound of Interest

Compound Name: **1H-Indazole-5-carbaldehyde**

Cat. No.: **B112364**

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## 1H-Indazole-5-carbaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of **1H-Indazole-5-carbaldehyde**, a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. This document outlines its structural and physicochemical characteristics, spectroscopic data, and key aspects of its chemical reactivity, supported by detailed experimental protocols.

## Core Properties and Identifiers

**1H-Indazole-5-carbaldehyde** is a white to pale yellow solid that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.<sup>[1]</sup> Its unique structure, featuring a bicyclic indazole core with a reactive aldehyde group at the 5-position, makes it a valuable building block in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.<sup>[2]</sup>

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O	[3]
Molecular Weight	146.15 g/mol	[3]
CAS Number	253801-04-6	[1]
Appearance	White to pale yellow solid	[1]
Melting Point	115-119 °C	
Boiling Point	358.3 °C at 760 mmHg (Predicted)	
Density	1.368 g/cm <sup>3</sup> (Predicted)	
Flash Point	174.4 °C (Predicted)	
XLogP3	1.7	[3]

## Spectroscopic Data

The structural elucidation of **1H-Indazole-5-carbaldehyde** is accomplished through various spectroscopic techniques. Representative data is summarized below.

Technique	Data
<sup>1</sup> H NMR	Spectral data reveals characteristic peaks for the aromatic and aldehyde protons.
<sup>13</sup> C NMR	The spectrum displays distinct signals for the carbonyl carbon and the aromatic carbons of the indazole ring.
Infrared (IR)	Key absorptions include a strong carbonyl (C=O) stretch and N-H stretching frequencies.
Mass Spectrometry	The mass spectrum confirms the molecular weight of the compound.

## Chemical Properties and Reactivity

The chemical behavior of **1H-Indazole-5-carbaldehyde** is dictated by the interplay of the aromatic indazole ring and the aldehyde functional group.

**Reactivity of the Indazole Ring:** The indazole ring system is aromatic and can undergo electrophilic substitution reactions. The presence of the electron-withdrawing aldehyde group will influence the regioselectivity of these reactions.

**Reactivity of the Aldehyde Group:** The aldehyde functionality is a key site for a variety of chemical transformations, including:

- **Nucleophilic Addition:** The carbonyl carbon is electrophilic and readily undergoes attack by nucleophiles.
- **Oxidation:** The aldehyde can be oxidized to the corresponding carboxylic acid.
- **Reduction:** Reduction of the aldehyde yields the corresponding primary alcohol.
- **Condensation Reactions:** It can participate in reactions such as the Wittig reaction to form alkenes.<sup>[1]</sup>

The reactivity of the aldehyde group makes **1H-Indazole-5-carbaldehyde** a valuable precursor for the synthesis of diverse indazole derivatives with potential applications in pharmaceuticals and agrochemicals.<sup>[2]</sup>

## Experimental Protocols

While a specific, detailed protocol for the synthesis of **1H-Indazole-5-carbaldehyde** is not readily available in the cited literature, a representative and adaptable method is the nitrosation of the corresponding indole, a procedure well-documented for the synthesis of indazole-3-carboxaldehydes.<sup>[1]</sup>

### Representative Synthesis: Nitrosation of Indole-5-carbaldehyde (Hypothetical)

This protocol is adapted from the synthesis of indazole-3-carboxaldehydes.<sup>[1]</sup>

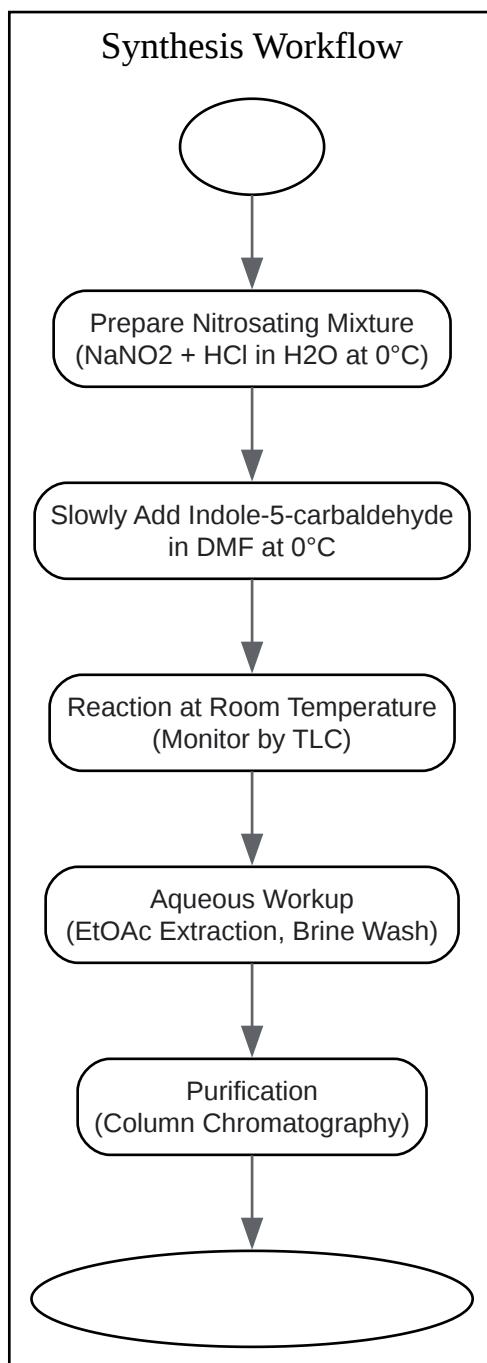
**Materials:**

- Indole-5-carbaldehyde
- Sodium Nitrite (NaNO<sub>2</sub>)
- Hydrochloric Acid (HCl)
- Dimethylformamide (DMF)
- Ethyl Acetate (EtOAc)
- Brine
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Silica Gel for column chromatography

**Procedure:**

- A solution of sodium nitrite in water is cooled to 0 °C in a reaction vessel equipped with a magnetic stirrer.
- Hydrochloric acid is added slowly to the cooled sodium nitrite solution, and the mixture is stirred.
- A solution of Indole-5-carbaldehyde in DMF is then added dropwise to the reaction mixture at 0 °C.
- The reaction is allowed to proceed at room temperature, and the progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product.

- Purification is achieved by column chromatography on silica gel.



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A representative workflow for the synthesis of **1H-Indazole-5-carbaldehyde**.

## Spectroscopic Analysis Protocols

The following are general procedures for obtaining spectroscopic data for **1H-Indazole-5-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

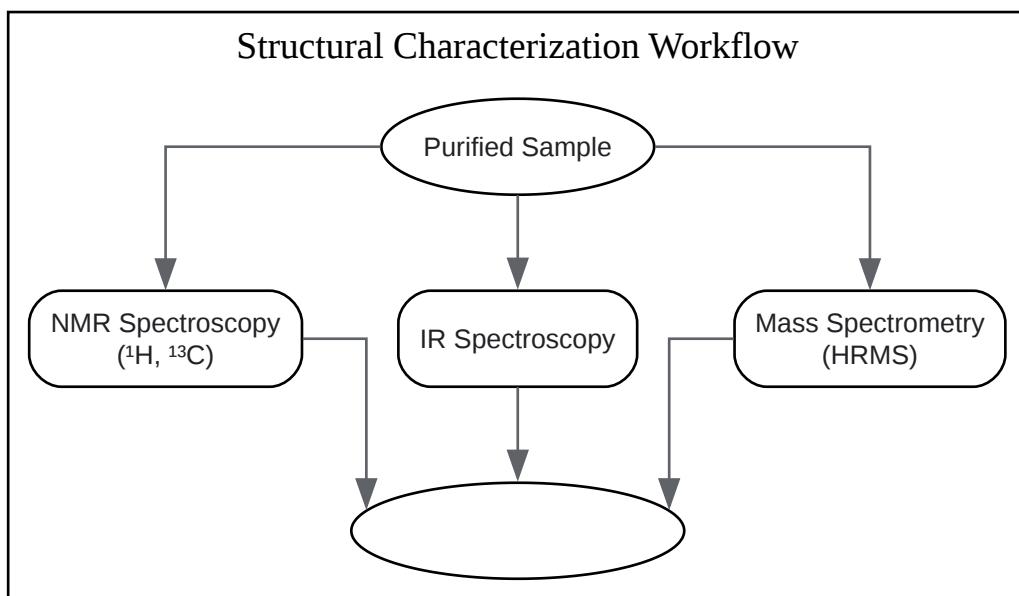
- Instrumentation: A 300 MHz or higher field NMR spectrometer.
- Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[[1](#)]

Infrared (IR) Spectroscopy:

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm<sup>-1</sup>.

High-Resolution Mass Spectrometry (HRMS):

- Instrumentation: An electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and infused into the mass spectrometer.
- Data Acquisition: Mass spectra are acquired in either positive or negative ion mode to determine the accurate mass of the molecular ion.[[1](#)]

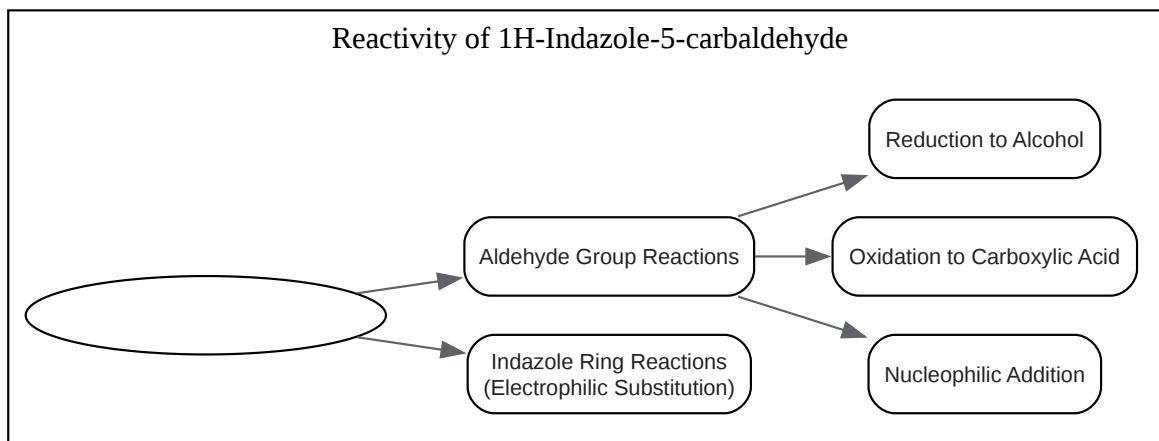


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Workflow for the spectroscopic analysis of **1H-Indazole-5-carbaldehyde**.

## Logical Relationships in Reactivity

The chemical reactivity of **1H-Indazole-5-carbaldehyde** can be logically categorized based on the reactive sites within the molecule.



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Key reactive sites and transformations of **1H-Indazole-5-carbaldehyde**.

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## References

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